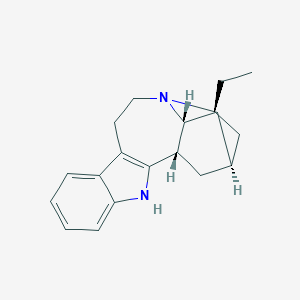
Epiibogamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiibogamine is a synthetic derivative of ibogaine, a psychoactive alkaloid found in the root bark of the African shrub Tabernanthe iboga. Ibogaine has been used traditionally in West Africa for spiritual and medicinal purposes, and more recently has gained attention for its potential in treating addiction and depression. Epiibogamine is a modified version of ibogaine that has shown promise in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of epiibogamine is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. It has been shown to interact with the serotonin and dopamine systems, as well as the glutamate and GABA systems, which are involved in addiction, depression, and neurodegeneration.
Biochemische Und Physiologische Effekte
Epiibogamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which can protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of epiibogamine for lab experiments is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it easier to study the effects of epiibogamine on different systems and in different animal models. One limitation of epiibogamine is that it is still a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Zukünftige Richtungen
There are a number of potential future directions for research on epiibogamine. One area of interest is its potential in treating addiction and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of epiibogamine in humans. Another area of interest is its potential in treating neurodegenerative diseases, such as Parkinson's disease. More research is needed to fully understand the mechanisms of action of epiibogamine and its potential therapeutic applications.
Synthesemethoden
Epiibogamine can be synthesized from ibogaine through chemical modification. The synthesis involves the selective reduction of the ibogaine molecule to produce epiibogaine, which has a slightly different chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Epiibogamine has been studied for its potential therapeutic applications in a number of areas, including addiction, depression, and neurodegenerative diseases. In animal studies, epiibogamine has been shown to reduce drug-seeking behavior and withdrawal symptoms in opioid-addicted rats. It has also been shown to have antidepressant effects in rats, and to protect against neurodegeneration in mouse models of Parkinson's disease.
Eigenschaften
CAS-Nummer |
1673-99-0 |
|---|---|
Produktname |
Epiibogamine |
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |
InChI-Schlüssel |
LRLCVRYKAFDXKU-QOFYIIDASA-N |
Isomerische SMILES |
CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Kanonische SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



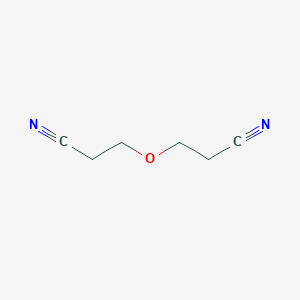
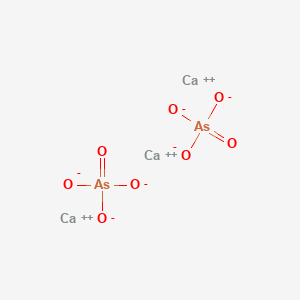
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
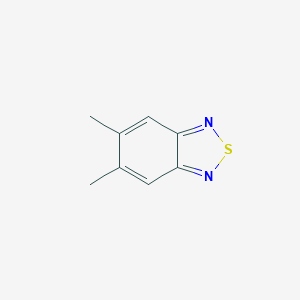
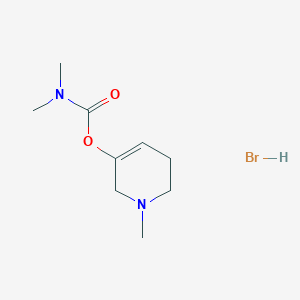

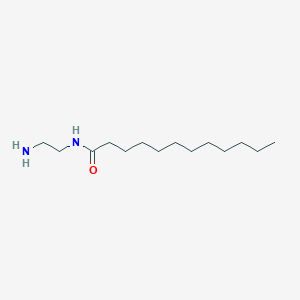
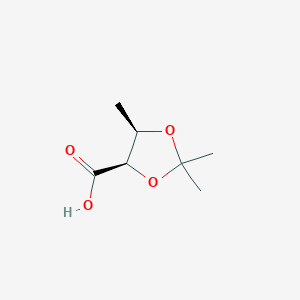
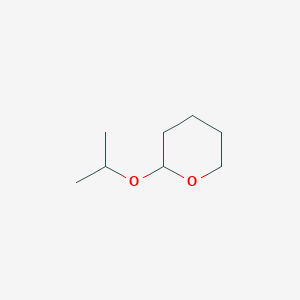
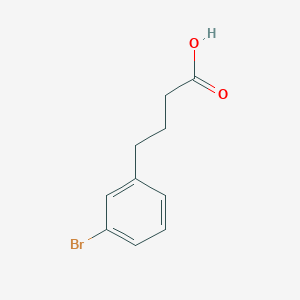
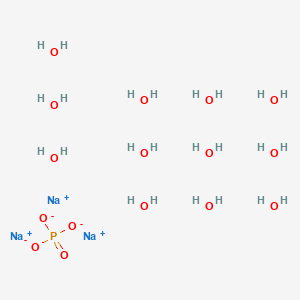
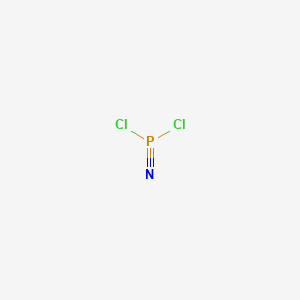
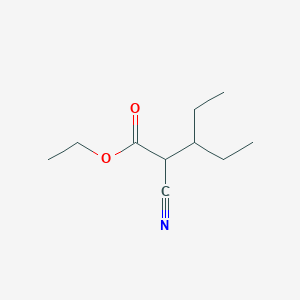
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)